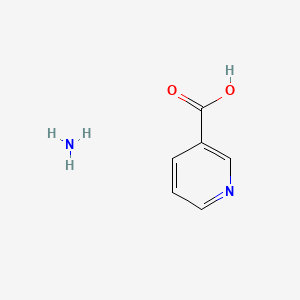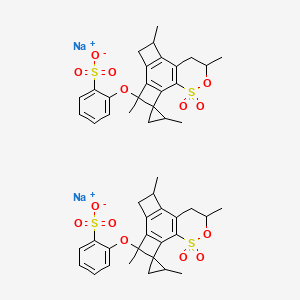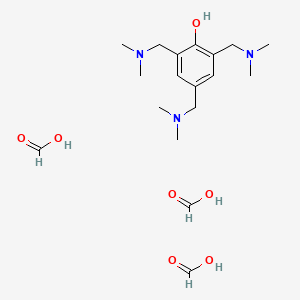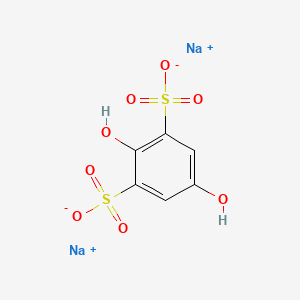
3-Pyridinecarboxylic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, ammonium salt is a chemical compound derived from 3-pyridinecarboxylic acid, also known as nicotinic acid. This compound is a salt formed by the reaction of 3-pyridinecarboxylic acid with ammonium. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-pyridinecarboxylic acid, ammonium salt typically involves the neutralization of 3-pyridinecarboxylic acid with ammonium hydroxide. The reaction can be represented as follows:
C6H5NO2+NH4OH→C6H5NO2NH4+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale neutralization of 3-pyridinecarboxylic acid with ammonium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to crystallization to obtain the pure ammonium salt.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarboxylic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinecarboxylic acid derivatives.
Reduction: It can be reduced to form pyridine derivatives.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus pentachloride.
Major Products: The major products formed from these reactions include various pyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Pyridinecarboxylic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pyridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, including its role as a vitamin B3 analog.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-pyridinecarboxylic acid, ammonium salt involves its interaction with specific molecular targets and pathways. For instance, as a vitamin B3 analog, it can influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) synthesis. This interaction can affect various cellular processes, including energy metabolism and DNA repair.
Comparison with Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Another isomer of pyridinecarboxylic acid with different chemical properties and applications.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): This isomer has distinct uses, particularly in the synthesis of anti-tuberculosis drugs.
Uniqueness: 3-Pyridinecarboxylic acid, ammonium salt is unique due to its specific structure and the resulting chemical properties. Its role as a vitamin B3 analog and its applications in various fields make it distinct from other pyridinecarboxylic acid isomers.
Properties
CAS No. |
36321-41-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
azane;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.H3N/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H3 |
InChI Key |
ONJIBHRZSUEBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.N |
Related CAS |
59-67-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















